molecular formula C15H15N B1596616 7-苯基-1,2,3,4-四氢异喹啉 CAS No. 24464-41-3

7-苯基-1,2,3,4-四氢异喹啉

货号 B1596616
CAS 编号: 24464-41-3
分子量: 209.29 g/mol
InChI 键: UQIVTFOULAOFAA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Phenyl-1,2,3,4-tetrahydroisoquinoline (7-PTHIQ) is a compound that belongs to a class of compounds called tetrahydroisoquinolines. Tetrahydroisoquinolines are a class of organic compounds that have a wide range of biological activities, including antitumor, antibacterial, and antifungal activities. 7-PTHIQ has been found to have a range of biological activities, including antidepressant, anticonvulsant, and antipsychotic activities.

科学研究应用

1. 药物合成中间体

7-苯基-1,2,3,4-四氢异喹啉在药物合成中起着关键作用。它主要用于制备索利那辛(solifenacin),这是一种用于治疗尿道痉挛的药物。通过一锅法使该化合物的外消旋化对其工业生产至关重要,特别是用于回收经典分离过程产生的废弃的R对映体以获得S对映体(Bolchi et al., 2013)

2. 在糖尿病管理中的作用

7-苯基-1,2,3,4-四氢异喹啉的一些衍生物,如(S)-2-苄基-7-[2-(5-甲基-2-苯基噁唑-4-基)乙氧基]-1,2,3,4-四氢异喹啉-3-羧酸,已被确认为有效的过氧化物酶体增殖物激活受体(PPAR)γ激动剂。这些衍生物在降低血浆葡萄糖和甘油三酯水平方面表现出显著潜力,表明它们有望成为治疗糖尿病的有效药物(Azukizawa et al., 2008)

3. 局部麻醉特性

7-苯基-1,2,3,4-四氢异喹啉衍生物在其局部麻醉活性方面表现出有希望的结果。它们表现出高效性,与利多卡因相当,并具有更长的完全麻醉持续时间。这一发现表明它们有潜力应用于开发具有改进特性的新型局部麻醉药物(Azamatov et al., 2023)

4. 抗癌潜力

一些研究集中于合成和评估7-苯基-1,2,3,4-四氢异喹啉衍生物的抗癌性能。这些化合物对各种癌细胞系表现出强大的细胞毒性,突显了它们作为新型抗癌药物的潜力。这一研究领域对于开发更安全、更有效的抗癌药物至关重要(Redda et al., 2010)

5. 结构和立体化学研究

对7-苯基-1,2,3,4-四氢异喹啉衍生物的结构和立体化学方面的研究提供了宝贵的见解。这些研究对于理解影响这些化合物生物活性的分子构象和相互作用至关重要。这些知识对于合理设计新药物和优化现有化合物的药理特性至关重要(Gzella et al., 2002)

6. 镇痛和抗炎效果

研究表明,7-苯基-1,2,3,4-四氢异喹啉的某些衍生物表现出显著的镇痛和抗炎效果。这些发现对于开发新型非麻醉性镇痛药物至关重要,这些药物可能具有更少的副作用,并在疼痛管理中具有更广泛的应用(Rakhmanova et al., 2022)

7. 手性分析的对映体分离

7-苯基-1,2,3,4-四氢异喹啉的对映体已成功在基于多糖的手性固定相(CSPs)上分离。这种分离对于手性化合物的分析至关重要,这在药物研究和质量控制中是基础性的(Kažoka等,2011)

8. 作为PDE4抑制剂的合成和生物评价

已合成7-苯基-1,2,3,4-四氢异喹啉衍生物,并对其针对磷酸二酯酶4型(PDE4)的抑制活性进行了评估。这些化合物在特定结构修饰下显示出有希望的抑制活性,为开发针对与PDE4功能障碍相关疾病的新治疗药物打开了途径 (Song et al., 2015)

属性

IUPAC Name

7-phenyl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N/c1-2-4-12(5-3-1)14-7-6-13-8-9-16-11-15(13)10-14/h1-7,10,16H,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQIVTFOULAOFAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC(=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00274946
Record name 7-phenyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Phenyl-1,2,3,4-tetrahydroisoquinoline

CAS RN

24464-41-3
Record name 7-phenyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 7-phenylisoquinoline (1.25 g, 6.1 mmol)in methanol (50 ml) was added conc HCl (2 ml) and platinum oxide (100 mg). The reaction mixture was hydrogenated at 50 psi until no further uptake of hydrogen was observed. The catalyst was filtered off, washed with methanol. The filtrate was evaporated under reduced pressure to give a solid. The solid was partitioned between ethyl acetate and sodium carbonate solution. The aqueous solution was extracted with ethyl acetate (2×100 ml). The ethyl acetate extracts were combined, washed with brine (2×100 ml), dried over magnesium sulphate, filtered and evaporated under reduced pressure to give an oil, which crystallised on standing. The solid was a mixture of the title compound and 7-phenyl-decahydroisoquinoline; Rf 0.66 (EtOAc/MeOH/NH3 5:1:1).
Quantity
1.25 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Phenyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
Reactant of Route 2
7-Phenyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 3
Reactant of Route 3
7-Phenyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 4
Reactant of Route 4
7-Phenyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 5
Reactant of Route 5
7-Phenyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
Reactant of Route 6
7-Phenyl-1,2,3,4-tetrahydroisoquinoline

Citations

For This Compound
3
Citations
LN Pridgen - Journal of Heterocyclic Chemistry, 1980 - Wiley Online Library
Dichloro[1,3‐bis(diphenylphosphino)propane]nickel(II) (dppp) was used as catalyst to prepare some previously unreported arylisoquinolines 3, which were in turn hydrogenated to aryl‐…
Number of citations: 31 onlinelibrary.wiley.com
J Sam, RM Shafik, K Aparajithan - Journal of Pharmaceutical …, 1970 - Wiley Online Library
The synthesis of some derivatives of 5‐, 6‐, and 7‐ phenylisoquinoline, 3,4‐dihydroisoquinoline, and 1,2,3,4‐tetrahy‐ droisoquinoline aredescribed. Results of preliminary pharma‐ …
Number of citations: 7 onlinelibrary.wiley.com
DV Horváth, F Domonyi, R Palkó, A Lomoschitz… - …, 2018 - thieme-connect.com
A general and versatile strategy has been developed for the functionalization of the carbocyclic core of the isoquinoline. This regioexhaustive approach employs electrophilic …
Number of citations: 9 www.thieme-connect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。